molecular formula C13H21ClN2O2 B592435 tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride CAS No. 138374-18-2

tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride

Cat. No.: B592435
CAS No.: 138374-18-2
M. Wt: 272.773
InChI Key: YFSIJTNVVDFDRU-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride: is a chemical compound with the molecular formula C13H21ClN2O2. It is a derivative of carbamic acid and is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 2-amino-2-phenylethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction Reactions: It can be reduced to form amines or other reduced forms.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Various substituted carbamates.

    Oxidation: Hydroxylated or oxidized derivatives.

    Reduction: Amines or reduced carbamates.

Scientific Research Applications

Chemistry: tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride is used as an intermediate in the synthesis of complex organic molecules. It is also employed in the development of new synthetic methodologies.

Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding biochemical pathways.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. It is also studied for its pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl (2-amino-2-phenylethyl)carbamate
  • tert-Butyl (2-amino-2-phenylethyl)carbamate acetate
  • tert-Butyl (2-amino-2-phenylethyl)carbamate sulfate

Comparison: tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. Compared to its analogs, it may exhibit different reactivity and pharmacokinetic properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-(2-amino-2-phenylethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSIJTNVVDFDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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